molecular formula C20H25ClN6O2S B2908539 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide CAS No. 2309747-78-0

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide

Cat. No.: B2908539
CAS No.: 2309747-78-0
M. Wt: 448.97
InChI Key: JNHVVCXITMXVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine derivative featuring a sulfonamide group substituted with a 3-chlorophenyl moiety and an azetidine ring. Its molecular formula is C₂₁H₂₆ClN₆O₂S, with a molecular weight of 485.00 g/mol (calculated). The structure combines a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its ability to modulate kinase activity or interact with biological targets like enzymes or receptors.

The compound’s azetidine ring introduces conformational rigidity, which may optimize pharmacokinetic properties by reducing metabolic degradation. Such structural features are common in small-molecule inhibitors targeting inflammatory or oncological pathways.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-(3-chlorophenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O2S/c1-20(2,3)19-23-22-17-8-9-18(24-27(17)19)26-11-16(12-26)25(4)30(28,29)13-14-6-5-7-15(21)10-14/h5-10,16H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVVCXITMXVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The closest structural analogue identified is N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide (CAS: 2309733-12-6, Catalog Number: BL16565). Below is a detailed comparison:

Parameter Target Compound BL16565
Molecular Formula C₂₁H₂₆ClN₆O₂S C₁₆H₂₃F₃N₆O₂S
Molecular Weight 485.00 g/mol 420.45 g/mol
Sulfonamide Substituent 1-(3-Chlorophenyl)-N-methylmethanesulfonamide 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide
Key Functional Groups - 3-Chlorophenyl (electron-withdrawing)
- Azetidine
- tert-butyl
- Trifluoropropyl (lipophilic)
- Azetidine
- tert-butyl
Purity & Availability Data not available 90% purity; available in 1 mg quantities ($523.00 discounted price)

Structural Implications

In contrast, BL16565’s trifluoropropyl group increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability and blood-brain barrier penetration.

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (485 vs. 420 g/mol) may impact its compliance with Lipinski’s Rule of Five, particularly in oral bioavailability. BL16565’s smaller size aligns better with conventional drug-like properties.

Stereochemical Considerations :

  • Neither compound’s chirality is explicitly described in the evidence. However, the azetidine ring’s conformation could influence binding to chiral targets, as seen in other triazolopyridazine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.